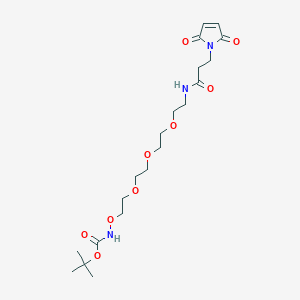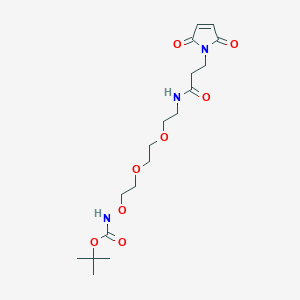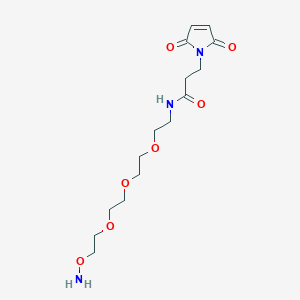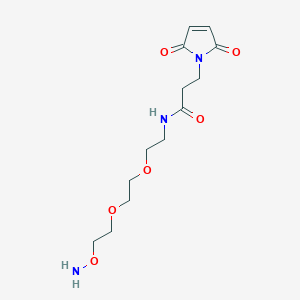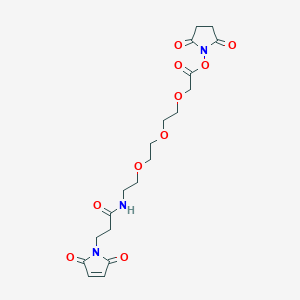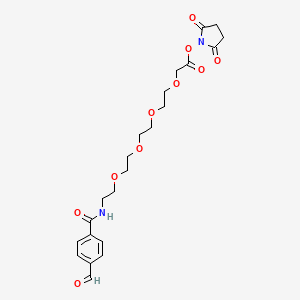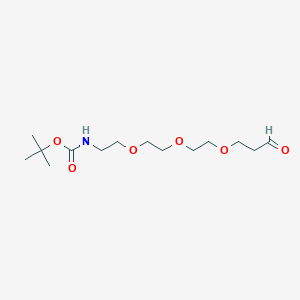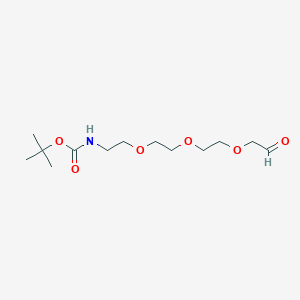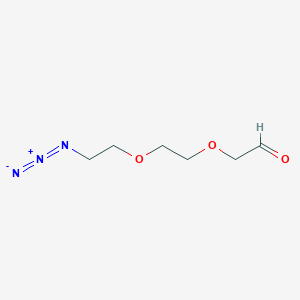
Ald-CH2-PEG2-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-CH2-PEG2-Azide is a versatile compound that contains both an aldehyde group and an azide group. The aldehyde group is reactive towards hydrazide and aminooxy groups, making it useful for labeling and crosslinking carbonyls. The azide group can react with alkynes, DBCO, and BCN through Click Chemistry reactions. The hydrophilic polyethylene glycol (PEG) linker increases the solubility of the compound in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ald-CH2-PEG2-Azide can be synthesized through a series of chemical reactions involving the introduction of aldehyde and azide functional groups onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG chain is first functionalized with an aldehyde group.
Azidation: The aldehyde-functionalized PEG is then reacted with sodium azide to introduce the azide group.
The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran to ensure the solubility of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are functionalized with aldehyde groups.
Azidation in Bulk: The aldehyde-functionalized PEG is then reacted with sodium azide in large reactors.
The industrial process ensures high purity and yield through optimized reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Ald-CH2-PEG2-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper catalysts (CuAAC) or through strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN.
Condensation Reactions: The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form imines, which can be further reduced to form stable amine linkages.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.
Sodium Azide:
Amines and Hydrazides: React with the aldehyde group to form imines or hydrazones.
Major Products Formed
Triazoles: Formed from the reaction of azides with alkynes.
Imines and Hydrazones: Formed from the reaction of aldehydes with amines and hydrazides.
Scientific Research Applications
Ald-CH2-PEG2-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Employed in the labeling and crosslinking of biomolecules, such as proteins and peptides.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates (ADCs).
Industry: Applied in the production of PEGylated compounds to improve solubility and stability.
Mechanism of Action
The mechanism of action of Ald-CH2-PEG2-Azide involves its functional groups:
Azide Group: Participates in Click Chemistry reactions, forming stable triazole linkages with alkynes.
Aldehyde Group: Reacts with amines and hydrazides to form imines or hydrazones, which can be further reduced to stable amine linkages.
These reactions enable the compound to label, crosslink, and modify biomolecules, enhancing their properties and functionalities.
Comparison with Similar Compounds
Similar Compounds
Ald-CH2-PEG3-Azide: Contains a longer PEG chain, providing greater solubility and flexibility.
Bromo-PEG2-Azide: Similar structure but with a bromo group instead of an aldehyde, used for different types of Click Chemistry reactions.
Uniqueness
Ald-CH2-PEG2-Azide is unique due to its combination of aldehyde and azide groups, allowing it to participate in both Click Chemistry and condensation reactions. This dual functionality makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c7-9-8-1-3-11-5-6-12-4-2-10/h2H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEKEINAGFAPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
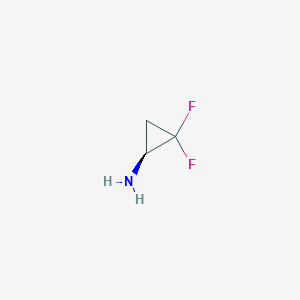
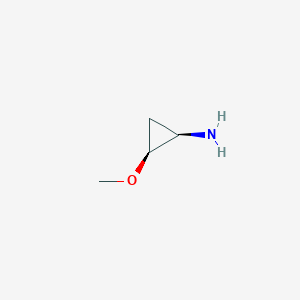
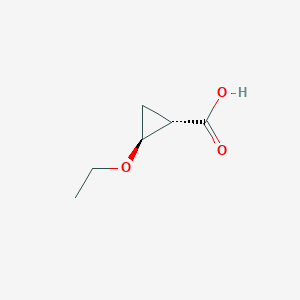
![[(1S,2S)-2-fluorocyclopropyl]azanium;chloride](/img/structure/B8115755.png)
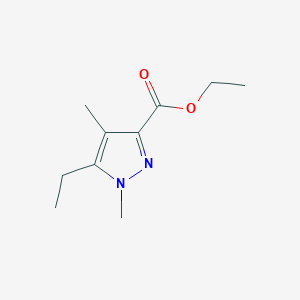
![2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester](/img/structure/B8115768.png)
